molecular formula C13H8N2 B1625301 9H-carbazole-2-carbonitrile CAS No. 57955-18-7

9H-carbazole-2-carbonitrile

Cat. No.: B1625301
CAS No.: 57955-18-7
M. Wt: 192.22 g/mol
InChI Key: VEQWEUBVPCXIDK-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carbonitrile is a chemical compound formed by the fusion of carbazole and benzonitrile. It is known for its role as an acceptor in donor-acceptor type blue thermally activated delayed fluorescence emitters. This compound is significant in the field of organic electronics due to its unique photophysical properties .

Mechanism of Action

Target of Action

The primary target of 9H-carbazole-2-carbonitrile is the donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The compound acts as an acceptor in these emitters, contributing to the narrowing of charge-transfer emissions .

Mode of Action

This compound interacts with its targets by forming a new acceptor core through the fusion of carbazole and benzonitrile . This interaction results in the construction of D–A type TADF emitters based on the this compound acceptor . These emitters show deep-blue emissions with high photoluminescence quantum yields .

Biochemical Pathways

The biochemical pathways affected by this compound involve the process of thermally activated delayed fluorescence . The compound’s interaction with its targets leads to narrowed charge-transfer emissions, which are significantly narrower compared to those of typical D–A type TADF emitters .

Result of Action

The molecular and cellular effects of this compound’s action include the production of deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . Additionally, all this compound-based deep-blue TADF emitters result in narrow charge-transfer emissions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of nitrogen atmosphere and the temperature conditions during the synthesis process . For instance, the reaction mixture containing this compound needs to be cooled to 0 °C, then heated to 150 °C for 16 hours under a nitrogen atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbonitrile typically involves the fusion of carbazole and benzonitrile. One common method includes the use of a palladium-catalyzed Larock indole synthesis, which is a versatile method for constructing indole derivatives. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole ring .

Scientific Research Applications

9H-Carbazole-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Dimethyl-9H-carbazol-9-ylpyridine
  • 3,6-Dimethyl-9H-carbazol-9-ylpyridine
  • 3,6-Di-tert-butyl-9H-carbazol-9-ylpyridine

Comparison: 9H-Carbazole-2-carbonitrile stands out due to its unique combination of carbazole and benzonitrile, which imparts distinct photophysical properties. Compared to other carbazole derivatives, it exhibits narrower charge-transfer emissions and higher photoluminescence quantum yields, making it highly efficient for use in OLEDs and other optoelectronic devices .

Properties

IUPAC Name

9H-carbazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWEUBVPCXIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471308
Record name 9H-carbazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57955-18-7
Record name 9H-carbazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-nitro-[1,1′-biphenyl]-4-carbonitrile (8.87 g, 39.6 mmol) and triphenylphosphine (25.9 g, 99 mmol) were charged into the reaction flask with 90 mL of 1,2-dichlorobenzene. This mixture was stirred and heated at reflux for 24 hours. The reaction mixture was diluted with 50 mL of toluene then was loaded directly onto a neutral alumina column. The column was eluted with 100% toluene followed by 5% ethyl acetate/toluene (v/v). The product fractions were combined and concentrated under vacuum. This product was then passed through a silica gel column eluting first with 80-99% DCM/hexanes then 5% ethyl acetate/DCM. The product, 9H-carbazole-2-carbonitrile (2.75 g, 14.31 mmol, 36.2% yield) was isolated as a light tan solid.
Name
2-nitro-[1,1′-biphenyl]-4-carbonitrile
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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